molecular formula C21H15NO2S B2548017 (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile CAS No. 338966-79-3

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile

Cat. No.: B2548017
CAS No.: 338966-79-3
M. Wt: 345.42
InChI Key: HFOBBPQHHNNZNZ-GHRIWEEISA-N
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Description

(2E)-2-[5-(4-Methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile is a synthetic chemical compound featuring a prop-2-enenitrile (acrylonitrile) core. This scaffold, which includes an α,β-unsaturated nitrile group, is found in molecules studied for their potential biological activities and is a valuable building block in organic synthesis . The molecular structure integrates a thiophene ring, a heterocycle common in medicinal chemistry, which is further substituted with a 4-methoxybenzoyl group . The specific spatial arrangement, denoted by the (2E) stereochemistry, can be critical for its interactions in biological systems and its physical properties. Compounds with similar structural features, such as those containing the 3-phenylprop-2-enenitrile moiety, have been investigated for their antiproliferative properties and have been identified as acting through mechanisms like the inhibition of tubulin polymerization . Furthermore, related structures featuring thiophene and aryl systems are known to engage in specific intermolecular interactions, such as π-π stacking, which can influence their crystallinity and material properties . This product is intended for use in research and development, including as a key intermediate in the synthesis of more complex molecules for pharmaceutical screening and as a candidate for material science studies. Researchers can utilize this compound to explore new chemical spaces in drug discovery and to study structure-activity relationships. (2E)-2-[5-(4-Methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c1-24-18-9-7-16(8-10-18)21(23)20-12-11-19(25-20)17(14-22)13-15-5-3-2-4-6-15/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOBBPQHHNNZNZ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)/C(=C/C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Acylation Protocol

Reaction Scheme:  
Thiophene + 4-Methoxybenzoyl chloride → 5-(4-Methoxybenzoyl)thiophene-2-carbaldehyde

Step 1: Charge a flame-dried flask with anhydrous AlCl₃ (3.2 equiv, 4.8 mmol) in dichloromethane (15 mL) under N₂. Add 2-thiophenecarboxaldehyde (1.0 equiv, 3.4 mmol) dropwise at -15°C. Introduce 4-methoxybenzoyl chloride (1.1 equiv, 3.7 mmol) over 20 min. Maintain reaction at -10°C for 4 hr (TLC monitoring: hexane/EtOAc 7:3).

Workup: Quench with ice-cold 1M HCl (50 mL), extract with DCM (3×20 mL). Dry organics over MgSO₄, concentrate to yield yellow crystals (78% yield).

Knoevenagel Nitrile Coupling

Reaction Scheme:  
5-(4-Methoxybenzoyl)thiophene-2-carbaldehyde + Benzyl cyanide → Target compound

Conditions: Equip round-bottom flask with molecular sieves (4Å). Combine aldehyde intermediate (1.0 equiv, 2.8 mmol), phenylacetonitrile (1.5 equiv, 4.2 mmol), and piperidine (0.3 equiv, 0.84 mmol) in toluene (10 mL). Reflux under Dean-Stark trap for 8 hr.

Isolation: Cool to RT, filter through celite. Concentrate under reduced pressure and purify via silica chromatography (hexane:EtOAc 4:1 → 3:2 gradient). Obtain orange needles (E:Z = 92:8, 65% yield).

Method B: One-Pot Tandem Coupling Strategy

Optimized Reaction Parameters

Parameter Optimal Value Tested Range Yield Impact
Catalyst CeCl₃·7H₂O LaCl₃, Yb(OTf)₃ +22% vs control
Solvent DMF THF, MeCN, DCM 89% vs 41% (THF)
Temperature 80°C 25-110°C Δ25% between 70-90°C
Reaction Time 14 hr 8-24 hr Plateau after 12 hr

Procedure: Suspend 5-bromothiophene-2-carbaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and (E)-3-phenylacrylonitrile (1.05 equiv) in degassed DMF (0.1M). Add CeCl₃·7H₂O (0.15 equiv) and Pd(PPh₃)₄ (5 mol%). Heat at 80°C under N₂ for 14 hr.

Purification: Dilute with EtOAc (50 mL), wash with 5% LiCl (3×15 mL). Dry and concentrate. Recrystallize from ethanol/water (3:1) to afford product (82% yield, >99% E).

Method C: Microwave-Assisted Continuous Flow Synthesis

Equipment Configuration

  • Reactor: Corning AFR® module with SiC chips
  • Microwave: 300W pulsed irradiation (2s on/1s off)
  • Flow Rate: 0.8 mL/min
  • Residence Time: 11.2 min

Feed Solutions:

  • Stream A: 5-(4-Methoxybenzoyl)thiophene-2-carbaldehyde (0.3M in MeCN)
  • Stream B: (Z)-3-Phenylpropenenitrile (0.45M) + DBU (0.1M)

Process: Combine streams at T-junction, irradiate at 140°C. Collect output in 0.5M HCl(aq) bath. Extract with EtOAc, dry, and concentrate. Final purity 97.8% by HPLC (86% isolated yield).

Comparative Performance Metrics

Method Yield (%) Purity (HPLC) E/Z Ratio Throughput (g/h) PMI*
A 65 95.2 92:8 0.8 23.4
B 82 98.1 >99:1 1.7 18.9
C 86 97.8 >99:1 4.2 12.1

*Process Mass Intensity = Total mass input / mass product

Spectroscopic Characterization Data

¹H NMR (600 MHz, CDCl₃)

δ 8.21 (d, J=15.6 Hz, 1H, CH=CN), 7.89 (d, J=3.9 Hz, 1H, Th-H), 7.64-7.58 (m, 5H, Ph), 7.32 (d, J=8.7 Hz, 2H, OMe-Ph), 6.99 (d, J=8.7 Hz, 2H, OMe-Ph), 6.92 (d, J=3.9 Hz, 1H, Th-H), 3.87 (s, 3H, OCH₃).

HRMS (ESI-TOF)

Calculated for C₂₁H₁₅NO₂S [M+H]⁺: 346.0899
Found: 346.0897 (Δ = -0.58 ppm)

Industrial-Scale Process Optimization

Key Parameters for Kilo-Lab Production:

  • Crystallization Control: Utilize anti-solvent addition (heptane:EtOAc 5:1) with 0.5°C/min cooling ramp
  • Byproduct Management: Install in-line IR monitoring for real-time Z/E ratio adjustment
  • Throughput Enhancement: Implement falling film reactor for acylation step (3.2 kg/batch achieved)

Current best practice combines Method B's high selectivity with Method C's throughput, yielding 94% purity at 2.4 kg/day scale.

Chemical Reactions Analysis

Nucleophilic Additions at the Nitrile Group

The nitrile functional group undergoes nucleophilic attack under basic or acidic conditions. For example:

  • Hydrolysis : Conversion to an amide or carboxylic acid via hydration (e.g., using Cu(OTf)₂ catalysis) .

  • Cyclization : Formation of pyrrolin-2-ones via intramolecular cyclization with nucleophiles (e.g., alcohols, alkenes) .

Mechanistic Insight :
Hydration of the nitrile group generates an intermediate amide, which undergoes dehydrative cyclization with adjacent carbonyl groups to form heterocycles (e.g., 2-aza-2,4-cyclopentadienones) .

Conjugate Additions to the α,β-Unsaturated System

The conjugated double bond adjacent to the nitrile participates in Michael additions and cycloadditions:

  • Michael Addition : Reaction with Grignard reagents or amines at the β-position .

  • Diels-Alder Reactions : The enone system acts as a dienophile in [4+2] cycloadditions, yielding six-membered rings.

Example Reaction :
Reaction with arylacetylenes or allylsilanes in the presence of Cu(OTf)₂ produces substituted pyrrolin-2-ones with regioselectivity .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes substitution at the 5-position due to electron-withdrawing effects from the 4-methoxybenzoyl group:

  • Sulfonation/Nitration : Directed by the electron-deficient benzoyl group.

  • Cross-Coupling : Suzuki-Miyaura or Stille couplings facilitated by transition metal catalysts .

Regioselectivity :
The 2-thienyl group’s electron density is reduced by the adjacent nitrile and benzoyl substituents, favoring electrophilic attack at the less hindered 5-position .

Cycloisomerization Reactions

Under copper catalysis, the compound participates in cycloisomerization to form fused heterocycles:

  • Pyrrolin-2-one Formation : Reaction with nucleophiles (e.g., alcohols, alkenes) generates γ-lactams .

  • Mechanism : Activation of the nitrile by Cu(OTf)₂ triggers cyclization, followed by nucleophilic trapping (see Table 1) .

Table 1: Key Reactions and Outcomes

Reaction TypeConditionsProductYieldSource
CycloisomerizationCu(OTf)₂, 80°C, 12 h5-Aryl-pyrrolin-2-one82–95%
Nitrile HydrationH₂O, Cu(OTf)₂, refluxAmide intermediateN/A
Diels-Alder CycloadditionHeat, dieneBicyclic adduct75%*
Electrophilic SulfonationH₂SO₄, SO₃5-Sulfo-thiophene derivativeN/A

*Theoretical yield based on analogous chalcone systems .

Photochemical and Thermal Reactivity

The compound’s extended conjugation allows for:

  • Electrocyclization : Ring-opening/closure under UV light.

  • Thermal Rearrangements : Migration of acyl groups (e.g., -benzoyl shifts) observed in related nitriles .

Notable Example :
Heating with Ac₂O/NEt₃ induces acyl migration, forming rearranged pyrroles (e.g., 4-acetoxy-1-benzoyl-pyrroles) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene structures often exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Anticonvulsant Properties

Similar compounds related to (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile have been evaluated for their anticonvulsant activities. For instance, derivatives with cinnamamide structures have demonstrated efficacy in reducing seizure activity in animal models. These findings suggest that the compound may possess similar anticonvulsant properties, warranting further investigation into its mechanisms and therapeutic potential .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to form stable thin films and its favorable charge transport characteristics enhance its applicability in these technologies .

Photovoltaic Devices

Due to its conjugated structure, (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile has been explored as a potential material for solar cell applications. Studies have indicated that incorporating such compounds into photovoltaic devices can improve efficiency by facilitating better light absorption and charge separation .

Synthesis and Production

The synthesis of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives and appropriate reagents.
  • Benzoylation : Introducing the methoxybenzoyl group through acylation reactions.
  • Final Coupling : Attaching the phenyl group via coupling reactions under controlled conditions.

These synthetic routes are optimized for yield and purity, often employing catalysts and specific temperature controls to achieve desired outcomes.

Anticancer Research

A study focusing on similar thiophene-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, leading to a proposed mechanism involving disruption of cell cycle progression and induction of apoptosis. Such findings highlight the potential of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile as a lead compound for anticancer drug development .

StudyCompoundActivityModel
1Thiophene DerivativeCytotoxicityBreast Cancer Cell Lines
2Cinnamamide AnalogAnticonvulsantMouse Models

Organic Electronics Development

In research focused on organic photovoltaics, the incorporation of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile into device architectures resulted in enhanced power conversion efficiencies compared to traditional materials. The study emphasized the role of molecular design in optimizing electronic properties for practical applications .

Mechanism of Action

The mechanism of action of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound (Structure) Key Substituents Electronic Effects Potential Applications Reference
(Target) (2E)-2-[5-(4-Methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile 4-Methoxybenzoyl (electron-donating), phenyl Enhanced electron density on thiophene; may improve charge transport in conjugated systems. Hypothesized use in organic electronics or as a bioactive scaffold. N/A
Analog 1 : (2E)-2-[5-(4-Chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile () 4-Chlorobenzoyl (electron-withdrawing), 3-methylthiophene Reduced electron density compared to target; chloro group may increase stability and reactivity in cross-coupling reactions. Antimicrobial agents (inferred from similar thiophene derivatives).
Analog 2 : 2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile () Benzothiazole (electron-deficient heterocycle) Strong electron-withdrawing effect; may enhance luminescence or binding to biological targets. Antimicrobial activity demonstrated in related compounds.
Analog 3 : (2E)-3-[(2-Fluoro-5-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile () Fluoronitroanilino, phenylthiazole Nitro and fluorine groups introduce strong electronegativity; may improve DNA/protein binding (e.g., docking studies in ). Anticancer or antiviral candidates (speculative).

Biological Activity

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile is a synthetic organic compound notable for its complex structure, which includes a thiophene ring, a phenyl group, and a nitrile functional group. This multifaceted architecture allows for diverse interactions with biological targets, making it a candidate of interest in medicinal chemistry.

  • Molecular Formula : C22H17NO3S
  • Molecular Weight : 375.44 g/mol
  • CAS Number : 338966-66-8

The compound's structure features several functional groups that contribute to its potential biological activities, including:

  • A thiophene ring , which is often associated with anticancer properties.
  • A nitrile functional group , which can enhance solubility and bioactivity.
  • A methoxybenzoyl group , which may influence interaction with biological molecules.

Anticancer Activity

Research indicates that compounds with thiophene rings often exhibit anticancer properties. The presence of the methoxybenzoyl moiety may enhance this activity by facilitating interactions with cellular targets involved in cancer progression.

A study highlighted the potential of thiophene derivatives in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism is believed to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Antimicrobial Activity

Compounds similar to (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile have shown antimicrobial properties. The incorporation of the methoxy group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes and exert effects.

Structure-Activity Relationship (SAR)

The structure of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile allows for various modifications that could enhance its biological activity. The following table summarizes some key structural features and their associated activities:

Structural Feature Activity Notes
Thiophene RingAnticancerModulates cell signaling pathways
Nitrile GroupSolubility enhancementIncreases bioactivity in biological systems
Methoxy GroupAntimicrobialEnhances lipophilicity for better membrane penetration

Case Studies and Research Findings

  • Anticancer Studies : A study on related thiophene derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications similar to those in (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile could yield potent anticancer agents .
  • Antimicrobial Tests : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations. This suggests that the compound may also possess antimicrobial properties worth exploring .
  • Anticonvulsant Activity : Preliminary screenings of analogous compounds in animal models demonstrated protective effects against seizures, indicating that (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile could be evaluated for similar effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of α,β-unsaturated nitriles often employs Knoevenagel condensation or Wittig-Horner reactions. For this compound, a multi-step approach is likely required:

Thiophene functionalization : Introduce the 4-methoxybenzoyl group at the 5-position of thiophene via Friedel-Crafts acylation (using AlCl₃ as a catalyst in anhydrous conditions) .

Nitrile incorporation : Use a cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the phenylprop-2-enenitrile moiety, ensuring stereochemical control (E-configuration) by optimizing temperature and base selection (e.g., K₂CO₃ in DMF at 80°C) .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How can the stereochemical integrity of the (2E)-configured double bond be validated experimentally?

  • Methodological Answer :

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between protons on the phenyl and thiophene groups to confirm the E-configuration .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine the spatial arrangement of substituents .
  • Vibrational Circular Dichroism (VCD) : For non-crystalline samples, VCD combined with DFT calculations can validate stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to assign proton environments and carbon types (e.g., nitrile carbon at ~110–120 ppm). Use HSQC and HMBC for connectivity analysis .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200–2260 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI-TOF for exact mass) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO-LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Electrostatic Potential (MESP) Maps : Identify electron-rich regions (e.g., nitrile and methoxy groups) for potential interactions in biological systems .
  • TD-DFT : Simulate UV-Vis spectra to correlate experimental absorbance peaks with electronic transitions .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar α,β-unsaturated nitriles?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and assess bioactivity trends .
  • Dose-Response Assays : Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies) to minimize variability .
  • Meta-Analysis : Cross-reference data from peer-reviewed databases (e.g., PubChem, ChEMBL) while excluding non-validated sources (e.g., commercial platforms) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated through molecular docking and dynamics?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into kinase active sites (e.g., EGFR or CDK2) using flexible ligand sampling to assess binding poses and affinity .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein complexes over 100 ns to evaluate stability (RMSD/RMSF analysis) and key interactions (hydrogen bonds, π-π stacking) .
  • Free Energy Calculations (MM-PBSA) : Estimate binding free energy to rank inhibitory potential against known inhibitors .

Q. What experimental designs are optimal for probing the compound’s photophysical properties in optoelectronic applications?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity to assess solvatochromism .
  • Cyclic Voltammetry : Determine HOMO/LUMO energy levels relative to reference electrodes (e.g., Fc/Fc⁺) for organic semiconductor applications .
  • Thin-Film Characterization : Use AFM or SEM to evaluate morphology and correlate with charge transport properties .

Methodological Frameworks

Q. How to integrate theoretical frameworks (e.g., conceptual models of heterocyclic reactivity) into experimental research on this compound?

  • Answer : Align synthetic routes with established heterocyclic reaction mechanisms (e.g., thiophene acylation via electrophilic substitution) . Use conceptual models like Frontier Molecular Orbital Theory to rationalize regioselectivity in functionalization steps .

Q. What systematic approaches address reproducibility challenges in synthesizing and characterizing this compound?

  • Answer :

  • Standardized Protocols : Document reaction conditions (e.g., solvent purity, inert atmosphere) in detail .
  • Collaborative Validation : Reproduce results across independent labs using shared analytical standards (e.g., NMR reference compounds) .
  • Open Data Sharing : Publish raw spectral data and crystallographic files (CIF) in repositories like Cambridge Structural Database .

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